molecular formula C9H11NO2 B102188 Methyl 2-amino-4-methylbenzoate CAS No. 18595-17-0

Methyl 2-amino-4-methylbenzoate

Cat. No. B102188
CAS RN: 18595-17-0
M. Wt: 165.19 g/mol
InChI Key: VAQBJVZNPBNHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-methylbenzoate is a compound that can be associated with various chemical studies, particularly in the context of molecular structure analysis, synthesis, and chemical reactions. While the provided papers do not directly address Methyl 2-amino-4-methylbenzoate, they do discuss related compounds which can offer insights into the properties and behaviors that Methyl 2-amino-4-methylbenzoate may exhibit.

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, involves Fischer esterification reactions, which are typically one-pot reactions that can be completed within a short time frame and yield brightly colored solids that are easily monitored by color change during purification . Similarly, the synthesis of methyl 2-substituted-4-benzoxazolecarboxylates from methyl 2-amino-3-hydroxybenzoate suggests that the synthesis of Methyl 2-amino-4-methylbenzoate could involve comparable esterification or substitution reactions .

Molecular Structure Analysis

The molecular structure of compounds closely related to Methyl 2-amino-4-methylbenzoate, such as Methyl 2-amino 5-bromobenzoate, has been investigated using density functional theory (DFT) . The crystal and molecular structure of 2-amino-3-methylbenzoic acid, which shares a similar molecular framework, has been determined to be monoclinic with extensive refinement . These studies suggest that Methyl 2-amino-4-methylbenzoate may also exhibit a well-defined crystal structure that could be analyzed using similar computational and experimental techniques.

Chemical Reactions Analysis

The reactivity of related compounds can provide insights into the potential chemical reactions of Methyl 2-amino-4-methylbenzoate. For instance, the synthesis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate from 2-aminobenzothiazole involves Michael addition followed by ring-closure, indicating that Methyl 2-amino-4-methylbenzoate could participate in similar addition and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to Methyl 2-amino-4-methylbenzoate have been characterized through various techniques. For example, the vibrational study and molecular properties of Methyl 2-amino 5-bromobenzoate have been extensively analyzed, providing information on vibrational modes, molecular electrostatic potential, electronic properties, and thermodynamic properties . The crystal structure of 2-amino-3-methylbenzoic acid reveals that except for two hydrogen atoms of the methyl group, the molecule is approximately planar, which could be indicative of the planarity of Methyl 2-amino-4-methylbenzoate as well .

Scientific Research Applications

  • Corrosion Inhibition : Methyl 2-amino-4-methylbenzoate, in combination with other compounds, has been used for corrosion protection of mild steel in hydrochloric acid. The study shows the inhibitors' adsorption on the electrode surface, which leads to high inhibition efficiency, demonstrating its potential in corrosion prevention (Shainy, Ammal, & Joseph, 2017).

  • Crystal and Molecular Structure Analysis : The structure of crystals of derivatives of methyl 2-amino-4-methylbenzoate, such as 2-amino-3-methylbenzoic acid, has been determined. This research provides insights into the crystalline structure, which is crucial for understanding the physical properties of these compounds (Brown & Marsh, 1963).

  • Supramolecular Chemistry : Studies have explored the supramolecular associations and crystal structures formed by methyl 2-amino-4-methylbenzoate derivatives with various acids. These findings are significant for the development of molecular salts and understanding their crystal packing and hydrogen bonding features (Khalib et al., 2014).

  • Synthesis of Key Intermediates : Methyl 2-amino-4-methylbenzoate is used in the synthesis of key intermediates for various chemical compounds, demonstrating its importance in organic synthesis and the pharmaceutical industry. For instance, its derivatives have been used in synthesizing anti-cancer drug intermediates (Sheng-li, 2004).

  • Solubility Studies : Research has been conducted on the solubility of derivatives of methyl 2-amino-4-methylbenzoate in various solvents, which is essential for its purification and application in different formulations (Zhu et al., 2019).

  • Cosmetic and Drug Applications : Methyl 2-amino-4-methylbenzoate derivatives, like methyl 4-hydroxybenzoate, are used as antimicrobial agents in cosmetics, personal care products, and as food preservatives. Understanding their crystal structure and molecular interactions is crucial for their application in these industries (Sharfalddin et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302-H315-H319-H332-H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information suggests that it should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

methyl 2-amino-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQBJVZNPBNHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458645
Record name Methyl 2-amino-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-methylbenzoate

CAS RN

18595-17-0
Record name Methyl 2-amino-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a manner similar to that described above for methyl 2-amino-5-methoxybenzoate, 1.90 g of 2-amino-4-methylbenzoic acid was converted to i-g (94%): MS m/z=166 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Concentrated sulphuric acid (1 mL) was added to a solution of 2-amino-4-methyl-benzoic acid (1.0 g, 6.62 mmol) in dry methanol (10 mL) at 0° C., and then heated at reflux for 16 hr. The mixture was cooled to room temperature and concentrated in vacuo. The crude compound was diluted with water (25 mL) and basified with sodium bicarbonate (10 mL). The aqueous layer was extracted with ethyl acetate (2×50 mL) and the combined organic layers were washed with water (50 mL), brine (50 mL) and dried over sodium sulfate. The organic layer was concentrated under reduced pressure affording 2-amino-4-methyl-benzoic acid methyl ester (900 mg, 82%) as yellow liquid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-amino-4-methylbenzoic acid (15.0 g) and concentrated sulphuric acid (20 ml) was heated under reflux with methanol for 18 hours. After removal of the solvent the residue was dissolved in dichloromethane, basified with sodium carbonate solution and the organic phase was washed with water, dried (anhydrous magnesium sulphate) and the solvent evaporated to give methyl 2-amino-4-methylbenzoate, m.p. 41-43° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-4-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-4-methylbenzoate
Reactant of Route 5
Methyl 2-amino-4-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-4-methylbenzoate

Citations

For This Compound
3
Citations
SN Craig, M Baxter, D Chapagai, JM Stafford… - European Journal of …, 2022 - Elsevier
Polo-like kinase 1 (PLK1) is a serine/threonine-protein kinase involved in cell cycle regulation and mitotic progression. Studies have shown that PLK1 is upregulated in many tumors …
Number of citations: 5 www.sciencedirect.com
X Wang, X Lu, D Yan, Y Zhou, X Tan - International Journal of Molecular …, 2022 - mdpi.com
… The desired compound was prepared from methyl 2-amino-4-methylbenzoate 1c (0.66 g, 4 mmol, 1eq) and chloroacetonitrile (0.254 mL, 4 mmol, 1eq) using the procedure described for …
Number of citations: 5 www.mdpi.com
DG Bloomfield, MW Partridge, HJ Vipond - Journal of the Chemical …, 1970 - pubs.rsc.org
Cyclisations of substituted dibenzo[b,h][1,6]naphthyridines and of substituted [1]benzopyrano[3,2-c]quinolin-7-ones, and the condensation of N-carboxyanthranilic acid anhydrides with …
Number of citations: 5 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.